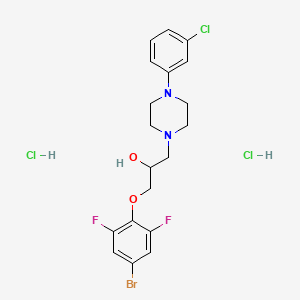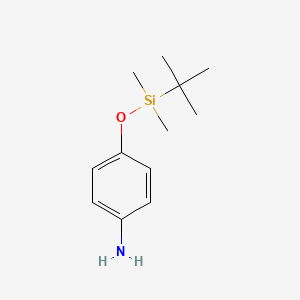
4-(tert-Butyldiméthylsiloxy)aniline
Vue d'ensemble
Description
4-(tert-Butyldimethylsiloxy)aniline is a useful research compound. Its molecular formula is C12H21NOSi and its molecular weight is 223.391. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-Butyldimethylsiloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butyldimethylsiloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Groupe protecteur de carboxamide
Le composé a été développé en tant que nouveau groupe protecteur de carboxamide, connu sous le nom de 4-(tert-butyldiméthylsiloxy)-2-méthoxybenzyle (SiMB). Ce groupe SiMB peut être éliminé en utilisant des méthodes douces de désilylation basique, mais il peut également être déprotégé dans des conditions fortement acides ou oxydantes .
Application aux groupes simples de carboxamide
Le groupe SiMB a été appliqué à des groupes simples de carboxamide. Cette application démontre la polyvalence du groupe SiMB en tant que groupe protecteur en synthèse organique .
Application aux dérivés d'adénosine complexes et sensibles aux acides
Le groupe SiMB a également été appliqué à des dérivés d'adénosine plus complexes et sensibles aux acides contenant un échafaudage de cyclophane. Cette application met en évidence la robustesse du groupe SiMB dans la synthèse de molécules organiques complexes .
Synthèse de copolymères séquencés
Le composé a été utilisé dans la synthèse de copolymères séquencés de poly(styrène-b-4-(tert-butyldiméthylsiloxy)styrène). Ces copolymères séquencés ont un paramètre d'interaction de Flory-Huggins intermédiaire (χ) et un indice de polydispersité contrôlé (PDI), ce qui permet la formation de motifs du copolymère séquencé dans une large gamme d'échelles de longueur induite par un simple recuit thermique .
Comportement d'auto-assemblage des copolymères séquencés
Le comportement d'auto-assemblage des copolymères séquencés synthétisés à l'aide du composé a été étudié. L'étude a révélé que le motif auto-assemblé des copolymères séquencés avec un PDI étroit présente une rugosité des bords de ligne inférieure de 38% à celle des copolymères séquencés avec un PDI large .
Réaction avec l'acide formique
La 4-tert-butylaniline, un composé apparenté, réagit avec l'acide formique pour produire de l'acide formique-(4-tert-butyl-anilide). Cette réaction pourrait se produire en présence du solvant du toluène dans les conditions de chauffage .
Propriétés
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVKDCVIWOKXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111359-74-1 | |
| Record name | 4-[(tert-butyldimethylsilyl)oxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
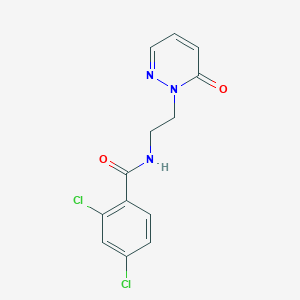
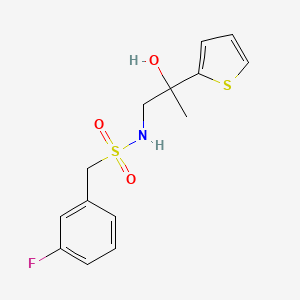
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

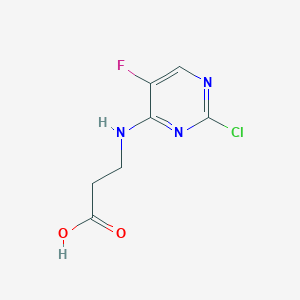
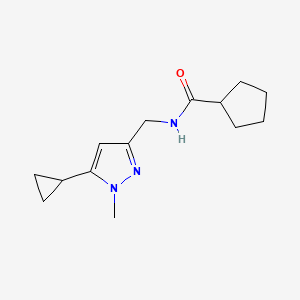
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478958.png)
![N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide](/img/structure/B2478959.png)
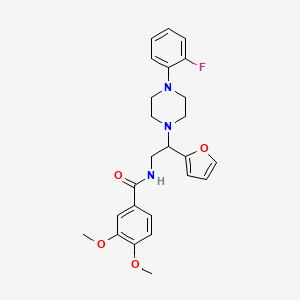
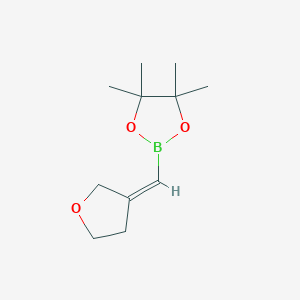
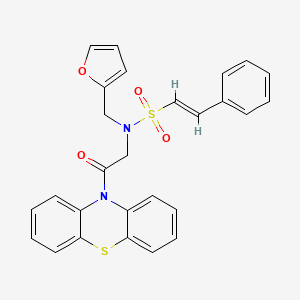

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2478967.png)
